molecular formula C13H19NO2 B7515654 (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone

(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone

Cat. No. B7515654
M. Wt: 221.29 g/mol
InChI Key: LCDXABQPHZHMGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone, also known as EPM, is a chemical compound that has been studied for its potential uses in scientific research. It is a synthetic compound that was first synthesized in the early 2000s and has since been the subject of numerous studies. In

Mechanism of Action

The exact mechanism of action of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in the regulation of calcium ion channels, which play a crucial role in neurotransmission and cell survival. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to increase the expression of the sigma-1 receptor and to enhance its activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of several proteins involved in cell survival and to decrease the expression of proteins involved in cell death. It has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and glutamate. In animal studies, (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to improve motor function and cognitive performance in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. Another advantage is its neuroprotective effects, which make it a potential candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of using (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone. One area of interest is its potential use in treating drug addiction and depression. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to modulate the activity of dopamine and serotonin, which are neurotransmitters involved in reward and mood regulation. Another area of interest is its potential use in treating neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone and to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 2-ethylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final product, (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone.

Scientific Research Applications

(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been studied for its potential uses in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that is involved in various cellular processes including neurotransmission, ion channel regulation, and cell survival. (2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. It has also been investigated for its potential use in treating drug addiction and depression.

properties

IUPAC Name

(2-ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-11-6-4-5-8-14(11)13(15)12-7-9-16-10(12)2/h7,9,11H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXABQPHZHMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ethylpiperidin-1-yl)-(2-methylfuran-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.